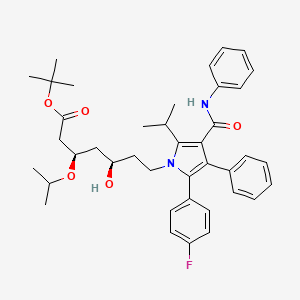![molecular formula C18H35N3O6 B583240 [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster CAS No. 1797132-47-8](/img/structure/B583240.png)
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester is a complex organic compound with the molecular formula C18H35N3O6 and a molecular weight of 389.49 g/mol . This compound is a derivative of malonamide and is typically found as a white solid . It is soluble in solvents such as chloroform, dichloromethane, and ethyl acetate .
Méthodes De Préparation
The synthesis of [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves multiple steps. The synthetic route generally starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity .
These methods would need to ensure high efficiency and cost-effectiveness while maintaining the quality and consistency of the final product .
Analyse Des Réactions Chimiques
[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology, it may be used in studies involving enzyme interactions and protein modifications . In medicine, it could be explored for its potential therapeutic properties, although it is not currently used in clinical treatments .
Mécanisme D'action
The mechanism of action for [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar compounds to [3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamic Acid tert-Butyl Ester include other malonamide derivatives and compounds with similar functional groups. Some examples are N,N,N′-Trimethyl-1,3-diaminopropane and N-(3-Dimethylaminopropyl)methylamine . The uniqueness of this compound lies in its specific structure and the presence of multiple dimethylamino groups, which may confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
1797132-47-8 |
|---|---|
Formule moléculaire |
C18H35N3O6 |
Poids moléculaire |
389.493 |
Nom IUPAC |
bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
InChI |
InChI=1S/C18H35N3O6/c1-18(2,3)27-17(24)19-14(12-15(22)25-10-8-20(4)5)13-16(23)26-11-9-21(6)7/h14H,8-13H2,1-7H3,(H,19,24) |
Clé InChI |
ZPOATDFBDAFORE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCCN(C)C)CC(=O)OCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




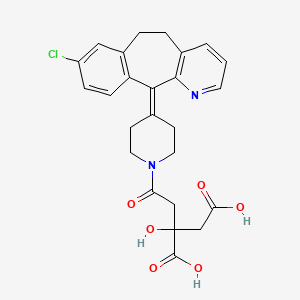
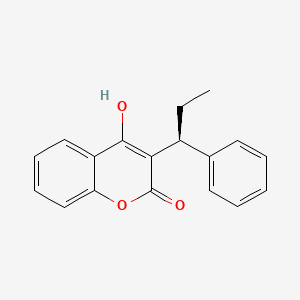
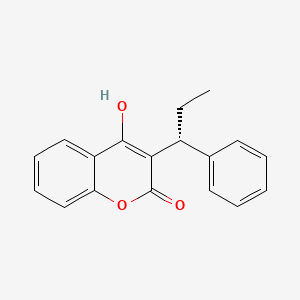
![3a,8a-Dihydro-2H-4,8-epoxy[1,3]dioxolo[4,5-d][1,2]oxazepine](/img/structure/B583164.png)
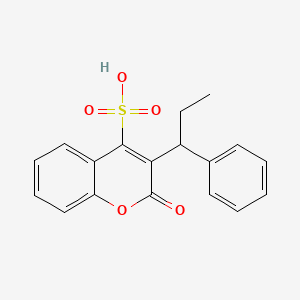
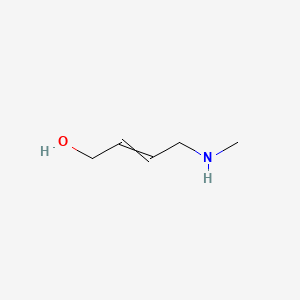
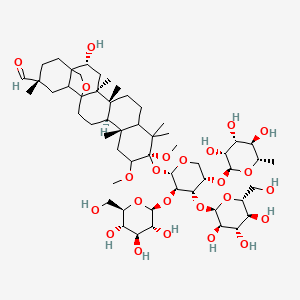
![7-(2,2-Diphenylvinyl)-4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B583173.png)
![(8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B583174.png)
![1,3-Dibenzyl-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(1-hydroxy-6-phenylmethoxyhexyl)imidazolidin-2-one](/img/structure/B583178.png)
